Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate
Description
Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate is a thiazole-based organic compound featuring a 2,6-difluorophenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. The compound is hypothesized to serve as a key intermediate in pharmaceutical or agrochemical synthesis due to its modular structure, which allows for further functionalization .
Properties
IUPAC Name |
methyl 2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c1-16-11(15)8-5-17-10(14-8)9-6(12)3-2-4-7(9)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBADKDHUIVAYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves the construction of the thiazole ring followed by the introduction or retention of the 2,6-difluorophenyl substituent and the methyl ester group at the 4-position. The key synthetic approach is a Hantzsch-type thiazole synthesis, which involves the cyclization of appropriate thioamide or thiourea derivatives with α-halo carbonyl compounds.
Specific Synthetic Routes
Hantzsch Thiazole Synthesis Using 2,6-Difluorophenyl Thioamide and α-Halo Esters
-
- 2,6-Difluorophenylcarbothioamide (or analogous thioamide)
- Methyl 2-chloro-3-oxopropanoate (methyl α-chloroacetoacetate)
Procedure:
The thioamide is refluxed with the α-halo ester in a suitable solvent such as absolute ethanol. This reaction promotes cyclization, forming the thiazole ring and yielding this compound as the product. After completion, the reaction mixture is cooled, neutralized if necessary, and the product is isolated by filtration and purified by recrystallization.-
- Solvent: Absolute ethanol
- Temperature: Reflux (~78 °C)
- Time: Typically 4–6 hours
Yield:
Moderate to good yields (60–80%) depending on reaction conditions and purity of starting materials.
This method is analogous to the synthesis of ethyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate, as reported by Vulcanchem, with the ester group being methyl instead of ethyl.
Hydrazinolysis and Subsequent Cyclization
Intermediate Formation:
The methyl ester group of this compound can be converted to hydrazide derivatives by refluxing with hydrazine hydrate in ethanol. This hydrazide can then be used for further heterocyclic transformations.Applications:
This step is useful for the synthesis of more complex heterocycles derived from the thiazole core, as demonstrated in related thiazole derivatives.
Alternative Synthetic Approaches
Use of 2,6-Difluorophenyl Methoxy Precursors:
Some patents describe processes involving 2,6-difluorophenyl methoxy-substituted thiazole derivatives, which can be adapted for the synthesis of this compound by appropriate functional group transformations.Cyclization with Thioamides and α-Halo Ketones:
Other methods involve the reaction of 2,6-difluorophenyl-substituted thioamides with α-halo ketones or esters under basic or acidic conditions to form the thiazole ring.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The difluorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The methyl ester derivative is closely related to two primary analogs:
2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS: 1017452-64-0): The carboxylic acid form (molecular formula: C₁₀H₅F₂NO₂S; MW: 241.21–241.22) serves as the precursor for ester derivatives. Its polar -COOH group confers higher water solubility compared to esters but may limit membrane permeability in biological systems .
Inferred Properties of Methyl Ester :
- Molecular Formula: C₁₁H₇F₂NO₂S (calculated by replacing the -OH of the carboxylic acid with -OCH₃).
- Molecular Weight : ~255.24 (estimated based on the ethyl ester’s MW and substituent differences).
- Lipophilicity : Intermediate between the carboxylic acid and ethyl ester, balancing solubility and permeability.
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Substituent | Key Feature |
|---|---|---|---|---|
| Carboxylic acid | C₁₀H₅F₂NO₂S | 241.21 | -COOH | High polarity, water-soluble |
| Methyl ester (hypothetical) | C₁₁H₇F₂NO₂S | ~255.24 | -COOCH₃ | Moderate lipophilicity |
| Ethyl ester | C₁₂H₉F₂NO₂S | 269.27 | -COOCH₂CH₃ | Higher lipophilicity, longer half-life |
Contrast with Complex Thiazole Derivatives
and highlight thiazole-containing compounds with advanced functional groups (e.g., carbamates, sulfonylureas). For example:
- Thiazolylmethyl carbamates (): Used in pharmacopeial standards, these molecules incorporate thiazole rings into larger bioactive structures, contrasting with the simpler methyl ester’s role as a building block.
- Sulfonylurea herbicides (): Contain triazine and sulfonylurea moieties, emphasizing divergent applications (herbicides vs.
Biological Activity
Methyl 2-(2,6-difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound is a thiazole derivative characterized by a thiazole ring substituted with a 2,6-difluorophenyl group and an ester functional group. The structural features of this compound contribute to its biological activity, particularly in enzyme inhibition and interaction with various molecular targets.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory pathways. By binding to the active sites of these enzymes, it prevents the production of inflammatory mediators, leading to anti-inflammatory effects.
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has shown potential against various pathogens, including Mycobacterium tuberculosis, with significant inhibitory concentrations reported .
- Anticancer Properties : The compound's ability to modulate cell signaling pathways related to apoptosis and inflammation suggests its potential as an anticancer agent. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cell lines .
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Anti-Tubercular Activity : A study focused on the synthesis and evaluation of thiazole derivatives highlighted the efficacy of this compound against M. tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 0.06 µg/ml, demonstrating its potential as a novel anti-tubercular agent .
- Inflammatory Response Modulation : Another study investigated the compound's role in inhibiting COX and LOX enzymes. Results indicated that this compound significantly reduced the production of inflammatory mediators in vitro, suggesting its therapeutic potential in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : The anticancer properties were evaluated through various assays involving different cancer cell lines. The compound showed dose-dependent cytotoxic effects, with IC50 values indicating effective induction of apoptosis in targeted cells .
Q & A
Basic: What is the recommended synthetic route for Methyl 2-(2,6-Difluorophenyl)thiazole-4-carboxylate?
Answer:
The synthesis typically involves a two-step process:
Thiazole Ring Formation : React α-oxo esters (e.g., methyl pyruvate) with thiourea derivatives in acetone under reflux conditions to form the thiazole core. Substituents are introduced via the difluorophenyl group at position 2 of the thiazole .
Esterification : The carboxylic acid precursor, 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid (CAS 1017452-64-0), is esterified using methanol in the presence of a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide). Purification via recrystallization or column chromatography ensures high purity (>95%) .
Advanced: How can crystallization challenges for X-ray diffraction studies be addressed?
Answer:
Crystallization difficulties often arise due to the compound’s planar aromatic structure and fluorine-induced polarity. Strategies include:
- Solvent Screening : Use mixed solvents (e.g., CHCl₃/petroleum ether) to optimize crystal growth .
- Temperature Gradients : Slow cooling from 40°C to room temperature enhances crystal lattice formation.
- Software Tools : Employ SHELXL for refinement and SHELXD for phase problem resolution, leveraging high-resolution data to manage twinning or disorder common in fluorinated compounds .
Basic: Which spectroscopic techniques validate the compound’s structure?
Answer:
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR) and thiazole protons (δ ~7.5–8.5 ppm). Fluorine atoms induce splitting in aromatic proton signals .
- HRMS : Confirm molecular weight (241.21 g/mol) with a mass error <2 ppm.
- IR Spectroscopy : Carboxylate C=O stretch at ~1700 cm⁻¹ and thiazole C-S-C vibrations at ~650 cm⁻¹ .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may stem from:
- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities >5% can skew bioactivity .
- Substituent Effects : Compare analogs (e.g., ethyl vs. methyl esters) to isolate the impact of the 2,6-difluorophenyl group on target binding .
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control solvent concentrations (DMSO <0.1%) .
Advanced: What are optimal conditions for modifying the thiazole ring?
Answer:
- Nucleophilic Substitution : React the 4-carboxylate with amines (e.g., NH₃/MeOH) at 60°C to form amide derivatives.
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups at position 5 of the thiazole .
- Protection/Deprotection : Temporarily protect the ester group with tert-butyl during functionalization to prevent side reactions .
Advanced: How do fluorine atoms influence electronic structure and bioactivity?
Answer:
- Electron-Withdrawing Effects : Fluorine increases the thiazole ring’s electrophilicity, enhancing interactions with biological targets (e.g., kinase active sites).
- Metabolic Stability : The 2,6-difluorophenyl group reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) show fluorine substituents lower HOMO-LUMO gaps, increasing reactivity .
Advanced: What strategies improve yield in large-scale synthesis?
Answer:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification, achieving yields >85% .
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve consistency for thiazole ring formation .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
